molecular formula C10H9ClF3NO3 B14046110 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B14046110
M. Wt: 283.63 g/mol
InChI Key: MPEMKFHRNFUMBP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloropropyl group can undergo nucleophilic substitution. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

The presence of the trifluoromethoxy group in this compound makes it unique, as it imparts distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

1-(3-chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

MPEMKFHRNFUMBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)CCCCl

Origin of Product

United States

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